molecular formula C5H9NO3 B1293664 3-(2-Hydroxyethyl)-2-oxazolidinone CAS No. 3356-88-5

3-(2-Hydroxyethyl)-2-oxazolidinone

Cat. No. B1293664
CAS RN: 3356-88-5
M. Wt: 131.13 g/mol
InChI Key: GOXNUYXRIQJIEF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-oxazolidinone is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological and pharmacological activities. Oxazolidinones are characterized by a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. This class of compounds has been extensively studied due to their relevance in various fields, including medicinal chemistry, where they serve as key intermediates in drug synthesis, particularly in the areas of antibacterials and behavior disorder therapy .

Synthesis Analysis

The synthesis of oxazolidinones can be achieved through various methods. One approach involves a three-component domino reaction of propargyl alcohols, carbon dioxide, and 2-aminoethanols, which is facilitated by a protic ionic liquid. This method allows for the incorporation of CO2 under atmospheric pressure and yields 2-oxazolidinones with moderate to excellent yields . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, resulting in the formation of 3-aryl-2-oxazolidinones . Additionally, a simple three-step method has been developed to prepare homochiral 5-trityloxymethyl-2-oxazolidinones from optically active 3-hydroxy-γ-butyrolactones, highlighting the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their reactivity and biological activity. For instance, the crystal structures of certain oxazolidinylidenethiophenones, which are analogs of oxazolidinones, are dominated by inter- and intramolecular NH to CO hydrogen bonding, indicating the importance of hydrogen bonding in stabilizing these structures . The stereochemistry of oxazolidinones is also significant, as demonstrated by the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone intermediates .

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions due to their reactive nature. For example, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) type A and B, with some derivatives showing selective inhibition towards the A isoform . The reactivity of oxazolidinylidenethiophenones includes C- and O-alkylation, Michael addition, and the formation of hexacyclic fused-ring products, demonstrating the diverse reactivity patterns of oxazolidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure and substituents. These properties are critical for their biological activity and pharmacokinetics. For instance, the antibacterial activities of novel oxazolidinone analogs have been evaluated, showing effectiveness against a variety of clinically important human pathogens without rapid resistance development . The enzymatic synthesis of oxazolidin-2-ones has been studied, revealing insights into the kinetics and mechanism of bimolecular consecutive enzyme-catalyzed reactions . Furthermore, the hydrolysis kinetics of N-acyl 5-oxazolidinones have been assessed for their potential as prodrug forms, with the rate of lactone ring opening and subsequent decomposition being influenced by substituents and plasma enzymes .

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Activity : Oxazolidinones, including derivatives like U-100592 and U-100766, show potential for treating multidrug-resistant Gram-positive bacterial infections. These compounds, synthesized using 3-aryl-2-oxazolidinones, exhibit potent in vitro and in vivo activities similar to vancomycin and demonstrate strong activity against Mycobacterium tuberculosis (Brickner et al., 1996).
  • In Vitro Activities of Novel Oxazolidinones : The novel oxazolidinones U-100592 and U-100766 show promising in vitro antibacterial activities against a range of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (Zurenko et al., 1996).

Chemical Synthesis Applications

  • Palladium-Catalyzed N-Arylation : 3-Aryl-2-oxazolidinones are synthesized via the palladium-catalyzed N-arylation of 2-oxazolidinones, a method that significantly impacts the reaction outcome depending on the nature of aryl bromides, phosphine ligands, bases, and solvents (Cacchi et al., 2001).
  • Enzymatic Synthesis of Oxazolidin-2-one : The enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one from 2-aminoalochol and dimethyl carbonate uses immobilized lipases, particularly Candida antarctica lipase B, to yield oxazolidin-2-one via a series of reactions (Yadav & Pawar, 2014).

Pharmacological Applications

  • Oxazolidinones as Antidepressant Agents : 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized as pyrrole analogs of toloxatone, an antidepressant agent. These compounds show significant inhibitory activity against monoamine oxidase type A, a key enzyme in depression treatment (Mai et al., 2002).

Safety And Hazards

This would involve researching the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This would involve a discussion of unanswered questions about the compound and suggestions for future research.


properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNUYXRIQJIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187246
Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-2-oxazolidinone

CAS RN

3356-88-5
Record name 3-(2-Hydroxyethyl)-2-oxazolidinone
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Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Record name 3-(2-Hydroxyethyl)-2-oxazolidinone
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Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Record name 2-Oxazolidinone, 3-(2-hydroxyethyl)-
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Record name 2-OXAZOLIDINONE, 3-(2-HYDROXYETHYL)-
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Synthesis routes and methods I

Procedure details

To a stirred solution of equimolar amount of 2-(2-hydroxy-ethylamino)-ethanol and dimethylcarbonate in ethanol (10 mL/g) was added 0.1 eqv. of sodium ethoxide. The mixture thus obtained was refluxed for 3 h and cooled. The mixture was concentrated, then dissolved in dichloromethane. It was then passed through a short pad of silica gel, washed with ethylacetate successively and concentrated to obtain 3-(2-hydroxy-ethyl)-oxazolidin-2-one as colorless oil. The product was used without further purification.
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Synthesis routes and methods II

Procedure details

In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.
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Synthesis routes and methods III

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
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Synthesis routes and methods IV

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This compound was prepared from diethylcarbonate and diethanolamine in accordance with the method of E. K. Drechsel in the Journal of Organic Chemistry 22 (1957), page 851. A clear, slightly colored liquid having a boiling point of 154° was obtained.
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Synthesis routes and methods V

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A mixture of diethanolamine (12.55 g), diethyl carbonate (16.2 mL), and sodium methoxide (80 mg) was heated to 130-140° C. for 1.5 h and distilled during the reaction using a Dean-Stark trap. The remaining liquid was concentrated in vacuo to give 15.11 g (97%) as a yellow oil.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
WT Mei, QY Liu, HY Zhou, JX Wang - Reactive and Functional Polymers, 2022 - Elsevier
The oxazolidinone-based acrylate derivatives were prepared by the oxa-Michael addition reaction of neopentyl glycol diacrylate (NPGDA), trimethylolpropane triacrylate (TMPTA) and …
Number of citations: 2 www.sciencedirect.com
石川倶通, 山崎康男 - 日本化学会誌, 1974 - jlc.jst.go.jp
3-(2-Hydroxyethyl)-2-oxazolidinone (HEOX) was prepared by treating ethylenecarbonate with 2-oxazolidinone. A polymer was formed by heating HEOX at 240 C with sodium hydroxide …
Number of citations: 1 jlc.jst.go.jp
VA Mitova, RT Cherkezova, KD Troev - BULGARIAN CHEMICAL …, 2013 - bcc.bas.bg
The reactivity of β-hydroxyethyl esters of N-2-hydroxyalkyl carbamic acids at different temperatures was examined. It was established that β-hydroxyethyl esters of N-2-hydroxyalkyl …
Number of citations: 6 www.bcc.bas.bg
RA Hickner - Journal of Chemical and Engineering Data, 1967 - ACS Publications
The REACTION of 3-(2-chloroethyl)-2-oxazolidinone with alkali metalalkoxides (1, 3, 4) or hydroxides (1) to produce N-vinyl-2-oxazolidinone has been reported. As part of a program …
Number of citations: 3 pubs.acs.org
M Tamura, M Honda, K Noro, Y Nakagawa… - Journal of catalysis, 2013 - Elsevier
Highly selective synthesis of 2-oxazolidinone from CO 2 and 2-aminoethanol in acetonitrile solvent was achieved over heterogeneous CeO 2 catalyst. Yield of 2-oxazolidinone reached …
Number of citations: 99 www.sciencedirect.com
D Fakhrnasova - Rational and Statistical Approaches in Enhancing Yield … - tdx.cat
Besides the major reaction path and products generally reported [1a, 1b, 2] and described in Scheme 1.2, there were three other products identified. The first one is diethylene glycol (…
Number of citations: 2 www.tdx.cat
IM Saeed, BS Ali, BM Jan, WJ Basirun… - Chinese Journal of …, 2019 - Elsevier
Amine-based absorption/stripping is one of the promising technology for CO 2 capture from natural and industrial gas streams. During the process, amines and CO 2 undergo …
Number of citations: 6 www.sciencedirect.com
K Troev, N Koseva, G Hägele - Heteroatom Chemistry: An …, 2008 - Wiley Online Library
It was found that the reaction of dimethyl H‐phosphonate (1) with 2‐hydroxyalkyl‐N‐2′‐hydroxyalkyl carbamates at 135C includes several chemical reaction steps: (i) chemical …
Number of citations: 7 onlinelibrary.wiley.com
IM Saeed, VS Lee, SA Mazari, B Si Ali… - Chemistry Central …, 2017 - Springer
Amine degradation is the main significant problems in amine-based post-combustion CO 2 capture, causes foaming, increase in viscosity, corrosion, fouling as well as environmental …
Number of citations: 19 link.springer.com
PC Rooney, M DuPart - NACE CORROSION, 1999 - onepetro.org
Although it is generally believed that Fe, Cr andNi content in alkanolamine gas treating solutions reflects the corrosivity of the solution, we have found that this is not necessarily the case…
Number of citations: 4 onepetro.org

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